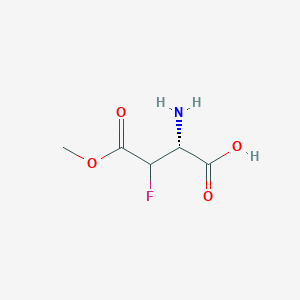
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom, a methoxy group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the asymmetric synthesis starting from chiral precursors. The process may include steps such as fluorination, methoxylation, and the introduction of the amino group under controlled conditions. For example, the fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation to achieve high enantioselectivity and yield
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine and methoxy groups.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by forming stable complexes with the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-fluoro-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-amino-3-chloro-4-methoxy-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-amino-3-fluoro-4-methoxybutanoic acid: Similar structure but without the keto group.
Uniqueness
The uniqueness of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can significantly alter its pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C5H8FNO4 |
|---|---|
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8FNO4/c1-11-5(10)2(6)3(7)4(8)9/h2-3H,7H2,1H3,(H,8,9)/t2?,3-/m0/s1 |
Clé InChI |
TWWCVGNMYCSRFX-NFJMKROFSA-N |
SMILES isomérique |
COC(=O)C([C@@H](C(=O)O)N)F |
SMILES canonique |
COC(=O)C(C(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



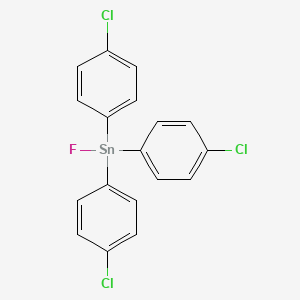
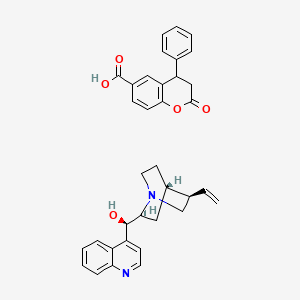
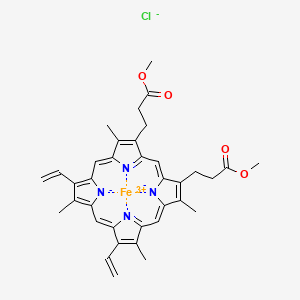
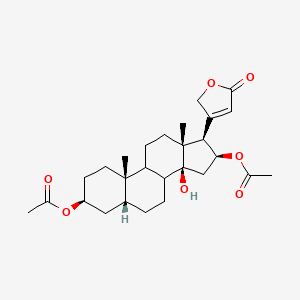
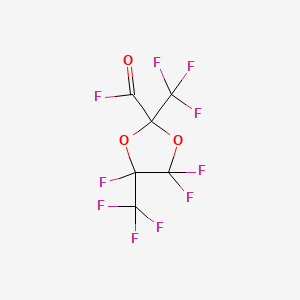
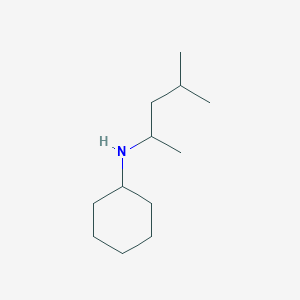
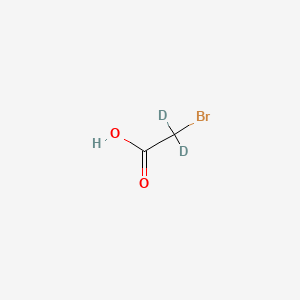
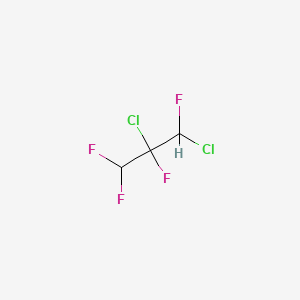
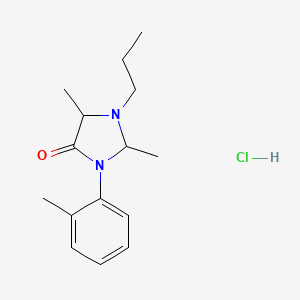
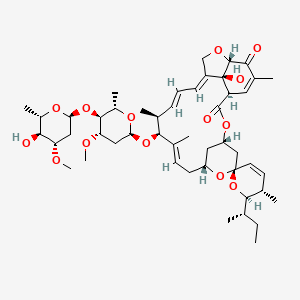
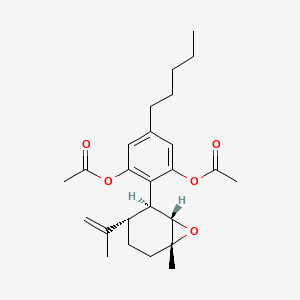

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
